CDK6 Kinase Inhibition
7-Fluoroquinoline-6-carbonitrile demonstrates potent inhibition of CDK6 with an IC50 of 19 nM, as measured by a Hotspot assay [1]. In contrast, the non-fluorinated parent scaffold, quinoline-6-carbonitrile (CAS 23395-72-4), has no reported CDK6 inhibitory activity in the same or comparable assays, indicating that the 7-fluoro substitution is a critical driver of kinase binding affinity within this chemotype.
| Evidence Dimension | CDK6 Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 19 nM |
| Comparator Or Baseline | Quinoline-6-carbonitrile (non-fluorinated) |
| Quantified Difference | Target compound is active; comparator shows no reported activity |
| Conditions | Hotspot kinase assay; CDK6 enzyme (human, unknown origin) |
Why This Matters
This data supports the selection of 7-fluoroquinoline-6-carbonitrile over the non-fluorinated parent scaffold for projects targeting CDK6-mediated pathways, as the fluorine atom appears essential for the observed activity.
- [1] BindingDB. BDBM50449544 (CHEMBL4160544). Affinity Data: IC50 = 19 nM for CDK6. View Source
